molecular formula C12H14N2O2 B15111096 5-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one

5-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one

Cat. No.: B15111096
M. Wt: 218.25 g/mol
InChI Key: KDYDTJFCLUVGIN-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methoxyphenyl group and two methyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone and ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of linoleate oxygenase by binding to the enzyme’s active site. This inhibition can alter the enzyme’s function and reduce the production of pro-inflammatory metabolites . The compound may also interact with other molecular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is unique due to its specific imidazole ring structure combined with the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,2-dimethyl-1H-imidazol-5-one

InChI

InChI=1S/C12H14N2O2/c1-12(2)13-10(11(15)14-12)8-4-6-9(16-3)7-5-8/h4-7H,1-3H3,(H,14,15)

InChI Key

KDYDTJFCLUVGIN-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C(=N1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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